1-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTAN-8-YL]-2-(4-CHLOROPHENOXY)-2-METHYLPROPAN-1-ONE
Beschreibung
The compound 1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(4-chlorophenoxy)-2-methylpropan-1-one is a structurally complex molecule featuring an 8-azabicyclo[3.2.1]octane core. This bicyclic scaffold is known for its conformational rigidity, which enhances binding specificity in pharmacological contexts . The 4-chlorophenoxy and methylpropan-1-one substituents introduce steric bulk and lipophilicity, which may affect solubility and bioavailability .
Eigenschaften
IUPAC Name |
1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(4-chlorophenoxy)-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClNO4S/c1-23(2,29-19-12-8-16(24)9-13-19)22(26)25-17-10-11-18(25)15-21(14-17)30(27,28)20-6-4-3-5-7-20/h3-9,12-13,17-18,21H,10-11,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFCQQZHPBSZQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1C2CCC1CC(C2)S(=O)(=O)C3=CC=CC=C3)OC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTAN-8-YL]-2-(4-CHLOROPHENOXY)-2-METHYLPROPAN-1-ONE involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various methodologies, including the use of chiral catalysts and reagents . The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTAN-8-YL]-2-(4-CHLOROPHENOXY)-2-METHYLPROPAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
The compound has been investigated for its potential as a therapeutic agent due to its interaction with various biological targets. Notably, it exhibits activity as a mu-opioid receptor antagonist, which is significant in treating conditions associated with opioid receptor activity, such as opioid-induced bowel dysfunction and postoperative ileus .
Drug Design and Synthesis
Research has focused on the synthesis of this compound and its derivatives to enhance pharmacological properties. The azabicyclic structure provides a scaffold for the design of novel drugs targeting specific receptors or pathways in the body, making it valuable in drug discovery efforts .
Mechanistic Studies
Studies have explored the mechanism of action of this compound, particularly its ability to modulate neurotransmitter systems involved in pain and gastrointestinal motility. Understanding these mechanisms is crucial for developing effective treatments for related disorders .
Case Study 1: Mu-opioid Receptor Antagonism
A study investigated the efficacy of this compound in animal models of opioid-induced constipation. The results indicated that administration of the compound significantly reduced gastrointestinal transit time compared to control groups, suggesting its potential utility in managing opioid-related side effects .
Case Study 2: Synthesis and Characterization
Research focused on synthesizing crystalline forms of the compound to improve stability and bioavailability. Techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) were employed to characterize the solid-state properties, revealing insights into thermal stability and solubility profiles essential for pharmaceutical applications .
Wirkmechanismus
The mechanism of action of 1-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTAN-8-YL]-2-(4-CHLOROPHENOXY)-2-METHYLPROPAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Key Observations:
Substituent Diversity: The target compound’s benzenesulfonyl and 4-chlorophenoxy groups distinguish it from analogs with pyrimido-oxazine (e.g., compounds 19–23 ) or trifluoromethoxy motifs (e.g., FXR agonists ). These differences suggest divergent biological targets.
Synthetic Accessibility : Yields for tert-butyl derivatives (50–72% ) indicate moderate synthetic efficiency, while the target compound’s synthesis may face challenges due to steric hindrance from bulky substituents.
Physicochemical and Pharmacokinetic Considerations
- Metabolic Stability: Benzenesulfonyl groups are known to resist oxidative metabolism, which could extend the half-life relative to analogs with ester or amide linkages (e.g., methyl esters in ) .
- Stereochemical Complexity : The bicyclo[3.2.1]octane core introduces multiple stereocenters, necessitating precise synthesis to avoid enantiomeric impurities, as highlighted by Flack’s parameter analysis .
Biologische Aktivität
1-[3-(Benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(4-chlorophenoxy)-2-methylpropan-1-one, commonly referred to as SM21 , is a synthetic organic compound with a complex bicyclic structure. This compound belongs to the class of 8-azabicyclo[3.2.1]octane derivatives, which are recognized for their diverse biological activities and potential therapeutic applications. The presence of functional groups such as the benzenesulfonyl and chlorophenoxy moieties enhances its reactivity and solubility, making it a candidate for pharmacological studies.
- Molecular Formula : C22H25ClN2O3S
- Molecular Weight : 415.57 g/mol
- CAS Number : 1448030-87-2
Biological Activity Overview
Research into the biological activity of SM21 indicates that it interacts with various biological targets, exhibiting potential in multiple therapeutic areas:
- Neuropharmacological Effects : Compounds in the 8-azabicyclo[3.2.1]octane class have been shown to possess neuroactive properties, influencing neurotransmitter systems such as acetylcholine and dopamine pathways .
- Anticholinergic Activity : Similar compounds like scopolamine demonstrate anticholinergic effects, suggesting that SM21 may modulate cholinergic signaling, which is crucial in cognitive functions and memory .
- Analgesic Properties : Some derivatives exhibit analgesic effects, indicating potential use in pain management therapies.
The mechanism of action for SM21 likely involves binding to specific receptors or enzymes within the central nervous system (CNS). The unique bicyclic structure allows for selective interactions with these biological targets, potentially modulating their activity and leading to various physiological effects.
Comparative Analysis with Similar Compounds
To understand the uniqueness of SM21, it is essential to compare it with other structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Tropane | Bicyclic nitrogen-containing structure | Analgesic properties |
| Scopolamine | Bicyclic structure with tropane core | Anticholinergic effects |
| 8-Azabicyclo[3.2.1]octan-3-ol | Similar bicyclic framework | Neuroactive properties |
The specific functionalization of SM21 with both sulfonyl and chlorophenoxy groups enhances its solubility and reactivity compared to other compounds in this class.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of SM21 in drug development:
- Neuropharmacology Studies : Investigations into the effects of SM21 on cognitive function showed promising results in enhancing memory retention in animal models, suggesting its utility in treating cognitive disorders .
- Pain Management Trials : Preclinical trials indicated that SM21 could reduce pain responses in models of inflammatory pain, supporting its analgesic potential .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(4-chlorophenoxy)-2-methylpropan-1-one, and what challenges arise during purification?
- Methodological Answer : Radical cyclization using n-tributyltin hydride and AIBN in toluene is a key method for constructing the azabicyclo core, achieving >99% diastereocontrol . Purification challenges include separating stereoisomers and residual tin byproducts. Column chromatography with gradient elution (hexane/ethyl acetate) and recrystallization in ethanol are recommended. For intermediates, HPLC with C18 columns and acetonitrile/water mobile phases improves purity .
Q. How can researchers confirm the stereochemical configuration of the azabicyclo[3.2.1]octane core in this compound?
- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination, as demonstrated for related azabicyclo derivatives (e.g., orthorhombic crystal system, P2₁2₁2₁ space group) . For preliminary analysis, use NOESY NMR to identify spatial proximities between the benzenesulfonyl group and bridgehead protons. Computational modeling (DFT-based energy minimization) can predict stable conformers .
Q. What analytical techniques are most reliable for assessing the purity of this compound?
- Methodological Answer : Combine HPLC (C18 column, 70:30 acetonitrile/water, UV detection at 254 nm) with high-resolution mass spectrometry (HRMS) for molecular ion validation. For trace impurities, GC-MS with derivatization (e.g., silylation) detects volatile byproducts. Purity >98% is critical for pharmacological assays .
Advanced Research Questions
Q. How does the benzenesulfonyl group influence the compound’s pharmacokinetic properties, and what methodological approaches can validate this?
- Methodological Answer : The benzenesulfonyl moiety enhances metabolic stability by resisting cytochrome P450 oxidation. To validate:
- Perform in vitro microsomal stability assays (rat/human liver microsomes, NADPH cofactor).
- Use LC-MS/MS to quantify parent compound depletion over time.
- Compare with des-sulfonyl analogs to isolate the group’s effect .
Q. What strategies mitigate diastereomeric excess (d.e.) variability during radical cyclization steps?
- Methodological Answer : Key factors include:
- Solvent choice : Toluene minimizes radical quenching vs. polar solvents.
- Temperature : 80–100°C optimizes radical initiation without side reactions.
- Additives : Substoichiometric Lewis acids (e.g., ZnCl₂) improve stereoselectivity.
Documented d.e. ranges from 75–99% depending on substituent bulk .
Q. How can structure-activity relationship (SAR) studies elucidate the role of the 4-chlorophenoxy group in target binding?
- Methodological Answer :
- Synthesize analogs with substituents varying in electronegativity (e.g., 4-F, 4-NO₂, 4-OCH₃).
- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to putative targets (e.g., neurotransmitter transporters).
- Correlate substituent Hammett σ values with activity trends .
Data Contradiction and Validation
Q. How should researchers resolve discrepancies in reported bioactivity data across different assay systems?
- Methodological Answer :
- Assay standardization : Use a common cell line (e.g., HEK293) transfected with the target receptor to minimize variability.
- Control compounds : Include positive/negative controls (e.g., known agonists/antagonists) in each assay batch.
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values. Discrepancies may arise from off-target effects in primary screens .
Environmental and Mechanistic Considerations
Q. What experimental designs evaluate the compound’s environmental persistence and ecological risks?
- Methodological Answer : Follow OECD Test Guidelines:
- Hydrolysis : Incubate at pH 4, 7, and 9 (25°C, 50°C) for 5 days; analyze degradation via LC-MS.
- Photolysis : Expose to UV light (λ = 254 nm) in aqueous and solid matrices.
- Ecotoxicology : Use Daphnia magna acute toxicity assays (48-hr LC₅₀) and algal growth inhibition tests .
Theoretical Framework Integration
Q. How can molecular docking studies inform the compound’s mechanism of action at serotonin or dopamine receptors?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
